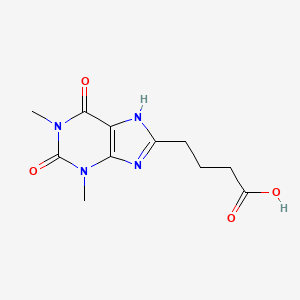
Theophylline-8-butyric acid
Descripción general
Descripción
Theophylline-8-butyric acid is a chemical compound derived from theophylline, a xanthine alkaloid. It belongs to the class of butyric acid derivatives . Theophylline itself is commonly used as a bronchodilator to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Theophylline-8-butyric acid exhibits modified properties due to the addition of a butyric acid moiety.
Synthesis Analysis
The synthesis of Theophylline-8-butyric acid involves the esterification of theophylline with butyric acid. This reaction typically occurs under controlled conditions, yielding the desired compound. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
Theophylline-8-butyric acid has a complex molecular structure. It comprises theophylline’s xanthine core with an additional butyric acid group attached. The butyric acid moiety contributes to its lipophilicity and influences its pharmacokinetic properties.
Chemical Reactions Analysis
Theophylline-8-butyric acid can undergo several chemical reactions, including hydrolysis, esterification, and oxidation. These reactions impact its stability, bioavailability, and metabolism within the body.
Physical And Chemical Properties Analysis
- Physical State : Theophylline-8-butyric acid is typically a white crystalline powder.
- Solubility : It is moderately soluble in water but more soluble in organic solvents.
- Melting Point : The melting point varies, but it generally falls within a specific range.
- Stability : The compound is sensitive to light, heat, and moisture.
Aplicaciones Científicas De Investigación
1. Molecular Imprinting Technology
Theophylline and its derivatives, including Theophylline-8-butyric acid, have been studied extensively in the context of molecular imprinting technology. Pavel and Lagowski (2005) conducted research using molecular dynamics simulations to understand intermolecular interactions in molecular imprinting of theophylline into complex polymeric systems. Their work highlighted the significant role of electrostatic interactions in forming molecular imprinting materials, specifically pointing out that functional groups interacting with ligands like Theophylline-8-butyric acid tend to be either –COOH or CH2 CH– (Pavel & Lagowski, 2005).
2. Chemical Stability and Reactions
Kuz'menko and Zvolinskaya (2000) investigated the chemical behavior of 8-aminotheophyllinates, which include derivatives of theophylline like Theophylline-8-butyric acid. They noted that these compounds form unstable, colorless salts with strong mineral acids and undergo partial decomposition to uric acid upon prolonged refluxing with concentrated base solution (Kuz'menko & Zvolinskaya, 2000).
3. Immunological Applications
Theophylline-8-butyric acid has been used in the development of sensitive immunoassays. Nishikawa, Saito, and Kubo (1984) explored its use in a competitive nephelometric immunoassay for theophylline, finding that this derivative improved both specificity and sensitivity (Nishikawa, Saito, & Kubo, 1984).
4. Radioimmunoassay Development
In the development of radioimmunoassays for therapeutic monitoring of theophylline, derivatives like Theophylline-8-butyric acid have been synthesized and utilized. Bhalla, Vavia, Samuel, and Sivaprasad (1997) described the process of tagging the carboxylic acid of theophylline to tyrosine methyl ester for effective radiolabeling, demonstrating its practical application in therapeutic monitoring (Bhalla, Vavia, Samuel, & Sivaprasad, 1997).
5. Electrochemical Applications
Hansen and Dryhurst (1971) investigated the electrochemical oxidation of theophylline at the pyrolytic graphite electrode. Their findings provide insights into the electrochemical behavior of theophylline and its derivatives, such as Theophylline-8-butyric acid, which could have implications for analytical and diagnostic applications (Hansen & Dryhurst, 1971).
Safety And Hazards
- Toxicity : While theophylline-8-butyric acid is not highly toxic, caution should be exercised during handling and administration.
- Allergic Reactions : Individuals with known allergies to theophylline or related compounds should avoid exposure.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on Theophylline-8-butyric acid continues to explore its therapeutic potential. Future directions include:
- Drug Delivery Systems : Investigating novel formulations for targeted drug delivery.
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Assessing its efficacy and safety in specific patient populations.
Propiedades
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBYKZGOXFIONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202753 | |
| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline-8-butyric acid | |
CAS RN |
5438-71-1 | |
| Record name | 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theophylline-8-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Theophyllinebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE-8-BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UR2VV86WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

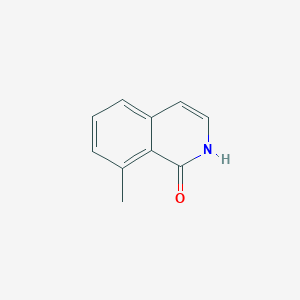
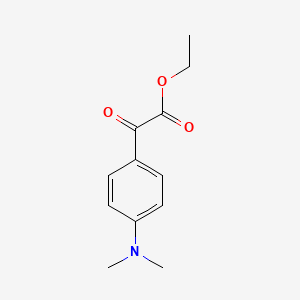
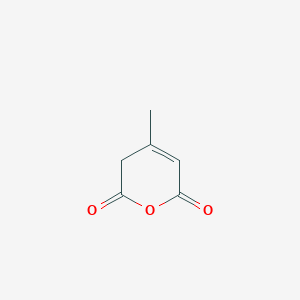
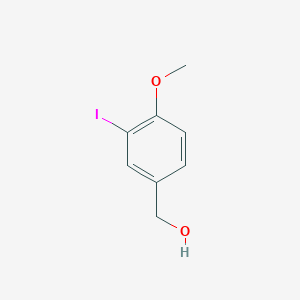
![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
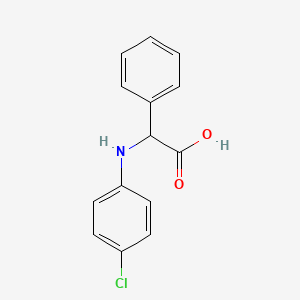
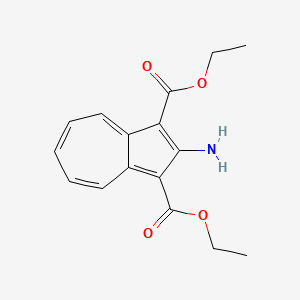
![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)
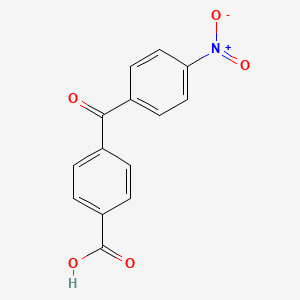
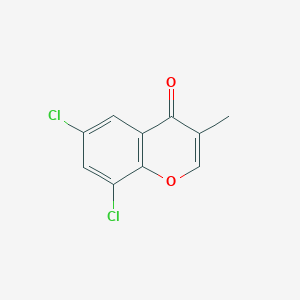
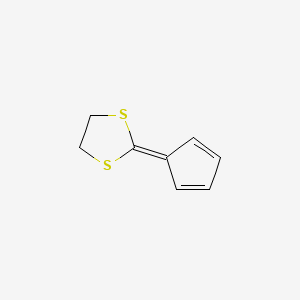
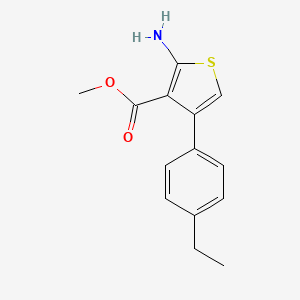
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)
![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)